HIV-1 Integrase Strand Transfer Inhibitory Activity of Indole-2-carboxylic Acid Scaffold
The unsubstituted indole-2-carboxylic acid (I2CA) core demonstrates direct inhibition of HIV-1 integrase strand transfer activity with an IC50 of 3.11 μM [1]. This basal activity establishes the indole-2-carboxylic acid pharmacophore as a validated starting point for INSTI development. The target compound, 6-(Benzyloxy)-1-ethyl-1H-indole-2-carboxylic acid, incorporates the essential C2-carboxylate metal-chelating moiety while providing the N1-ethyl and C6-benzyloxy substitution points that enable further potency optimization observed in advanced derivatives (e.g., compound 17a, IC50 = 0.13 μM) [1].
| Evidence Dimension | HIV-1 integrase strand transfer inhibition (IC50) |
|---|---|
| Target Compound Data | Indole-2-carboxylic acid scaffold with N1-ethyl and C6-benzyloxy substitution handles (specific IC50 not reported for exact CAS 1240568-01-7) |
| Comparator Or Baseline | Unsubstituted indole-2-carboxylic acid (I2CA): IC50 = 3.11 μM; Optimized derivative 17a (C6-substituted indole-2-carboxylic acid): IC50 = 0.13 μM |
| Quantified Difference | Optimization from unsubstituted I2CA core (3.11 μM) to C6-substituted derivatives yields up to 24-fold improvement in potency (0.13 μM) |
| Conditions | In vitro HIV-1 integrase strand transfer assay; recombinant enzyme with DNA substrate |
Why This Matters
This compound provides the validated indole-2-carboxylic acid pharmacophore with the precise substitution pattern required for SAR exploration toward sub-micromolar INSTIs.
- [1] Xu L, et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Molecules. 2023; 28(24): 8020. View Source
